1,2,3-Tribromopropane 1,2,3-Tribromopropane 1,2,3-tribromopropane is a bromoalkane and a bromohydrocarbon.
Brand Name: Vulcanchem
CAS No.: 96-11-7
VCID: VC21186074
InChI: InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2
SMILES: C(C(CBr)Br)Br
Molecular Formula: C3H5Br3
Molecular Weight: 280.78 g/mol

1,2,3-Tribromopropane

CAS No.: 96-11-7

Cat. No.: VC21186074

Molecular Formula: C3H5Br3

Molecular Weight: 280.78 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Tribromopropane - 96-11-7

Specification

CAS No. 96-11-7
Molecular Formula C3H5Br3
Molecular Weight 280.78 g/mol
IUPAC Name 1,2,3-tribromopropane
Standard InChI InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2
Standard InChI Key FHCLGDLYRUPKAM-UHFFFAOYSA-N
SMILES C(C(CBr)Br)Br
Canonical SMILES C(C(CBr)Br)Br
Boiling Point 222.1 °C
Melting Point 16.9 °C

Introduction

Chemical Identity and Structure

1,2,3-Tribromopropane (C₃H₅Br₃) is a trihalogenated derivative of propane where all three carbon atoms are bonded to bromine atoms. This compound is classified as both a bromoalkane and a bromohydrocarbon, featuring a specific arrangement where each carbon of the propane backbone carries a bromine atom . The molecular structure can be represented as BrCH₂CHBrCH₂Br, indicating the symmetric distribution of bromine atoms along the carbon chain .

The compound is known by several synonyms including allyl tribromide, s-tribromopropane, sym-tribromopropane, glyceryl tribromohydrin, and glycerol tribromohydrin . This diversity in nomenclature reflects its historical usage and various industrial applications. The compound is uniquely identified by its CAS Registry Number 96-11-7, which serves as its primary identifier in chemical databases and regulatory documentation .

Identification Parameters

1,2,3-Tribromopropane possesses a molecular weight of 280.78 g/mol, which contributes to its relatively high density compared to unsubstituted hydrocarbons . The presence of three bromine atoms significantly influences its chemical behavior, physical properties, and toxicological profile. The molecular formula clearly indicates the presence of three hydrogen atoms lost from the parent propane structure, replaced by the more electronegative bromine atoms .

Physical and Chemical Properties

1,2,3-Tribromopropane exhibits distinctive physical and chemical properties that determine its behavior in various environments and applications. At room temperature, it appears as a colorless to yellow, clear to slightly muddy liquid . The compound transitions to a solid state at temperatures below its melting point of 16-17°C, making it a liquid under most standard laboratory conditions .

The physical state of 1,2,3-Tribromopropane is highly dependent on temperature. It possesses a relatively high boiling point of approximately 220°C, which is characteristic of halogenated hydrocarbons with significant molecular weight . The density of 1,2,3-Tribromopropane is 2.398 g/mL at 25°C, substantially higher than water, which affects its behavior in mixture separations and environmental distribution .

Physical Properties Table

PropertyValueReference
Molecular FormulaC₃H₅Br₃
Molecular Weight280.78 g/mol
Physical State at 25°CColorless to yellow liquid
Melting Point16-17°C
Boiling Point220°C
Density2.398 g/mL at 25°C
Flash Point93°C (200°F)
Dielectric Constant6.45

Solubility Characteristics

Applications and Uses

1,2,3-Tribromopropane serves multiple functions across various scientific and industrial domains. Its utility stems primarily from its halogenated structure, which confers specific chemical and physical properties beneficial for several applications.

Flame Retardancy

One of the most significant applications of 1,2,3-Tribromopropane is as a flame retardant. The compound is incorporated into materials, particularly textiles and plastics, to enhance their fire resistance . When exposed to high temperatures, brominated compounds like 1,2,3-Tribromopropane decompose to release bromine radicals that interfere with the combustion process, thereby reducing flammability and improving consumer product safety . This application leverages the relatively weak carbon-bromine bonds that break under thermal stress to release active flame-suppressing species.

Chemical Synthesis Applications

1,2,3-Tribromopropane plays a valuable role as an intermediate in organic synthesis pathways. Its three reactive bromine sites provide opportunities for substitution reactions, making it useful in the synthesis of more complex organic molecules . These synthetic applications extend to pharmaceuticals and agrochemicals, where the tribromopropane scaffold can be transformed into various functional derivatives .

Additionally, 1,2,3-Tribromopropane serves as a solvent in various chemical reactions and processes, particularly those requiring a medium with specific dielectric properties . The presence of bromine atoms contributes to its solvent characteristics, making it suitable for certain reaction types where conventional solvents might be less effective.

Analytical Chemistry

Toxicological Profile

The toxicological characteristics of 1,2,3-Tribromopropane are significant for understanding its safety implications in various applications. Current research classifies it as moderately toxic through ingestion, with documented experimental reproductive effects .

Acute Toxicity

Toxicity studies indicate that 1,2,3-Tribromopropane demonstrates acute toxicity through multiple routes of exposure. The oral LDLo (lowest lethal dose) in rats has been reported as 500 mg/kg, indicating significant toxicity when ingested . Hazard classifications identify the compound as Category 4 for acute toxicity via oral, dermal, and inhalation routes . These classifications underscore the importance of proper handling procedures and protective measures when working with this compound.

Irritation Properties

1,2,3-Tribromopropane is classified as a skin irritant (Category 2) and can cause serious eye irritation (Category 2A) . These properties necessitate appropriate protective equipment including gloves, protective clothing, and eye protection during handling to prevent adverse reactions from contact exposure.

Mutagenicity and Genetic Effects

Significant research has focused on the mutagenic potential of halogenated propanes, including 1,2,3-Tribromopropane. Studies have demonstrated that trihalogenated propane analogues, including 1,2,3-Tribromopropane, exhibit mutagenic activity when tested in appropriate microbial systems . Specifically, 1,2,3-Tribromopropane has shown mutagenic effects in Salmonella typhimurium strains, particularly TA1535 and TA100 .

Comparative studies with other halogenated propanes suggest that the mutagenic potential and activity of these compounds correlate with both the number and specific type of halogen atoms present in the molecule . This relationship provides important context for understanding the relative hazards of different halogenated compounds and informs risk assessment strategies.

Environmental Considerations

When heated to decomposition, 1,2,3-Tribromopropane emits toxic fumes of hydrogen bromide , presenting additional hazards in fire or high-temperature scenarios. The environmental persistence and bioaccumulation potential of brominated compounds generally warrant careful management and disposal practices to minimize ecological impact.

Research Findings and Comparisons

Scientific research has provided valuable insights into the chemical behavior and biological effects of 1,2,3-Tribromopropane, particularly in comparison with structurally related compounds.

Mutagenicity Studies

Research on mutagenic effects has established that 1,2,3-Tribromopropane, like other trihalogenated propanes, demonstrates mutagenic activity in specific bacterial strains . Detailed studies have shown that among the trihalogenated propanes, those containing bromine atoms generally exhibit stronger mutagenic effects than their chlorinated counterparts . For instance, 1,2,3-trichloropropane was identified as the least mutagenic trihalogenated propane, suggesting that the presence of bromine significantly enhances mutagenic potential .

Structure-Activity Relationships

Comparative analysis of various halogenated propanes has revealed important structure-activity relationships. The research suggests that both the number and type of halogen atoms influence the mutagenic activity of these compounds . This finding has implications for risk assessment and the development of safer alternatives in applications where halogenated compounds are currently used.

Synthetic Applications

Recent research has explored the utility of 1,2,3-Tribromopropane in organic synthesis. One documented application involves its reaction with precursors under controlled conditions to produce novel compounds . In this context, 1,2,3-Tribromopropane was added to a reaction mixture under ice bath conditions and stirred overnight at room temperature, resulting in the formation of a white solid product . This application demonstrates the compound's value in creating more complex molecular structures for various research and industrial purposes.

Current Market Availability

1,2,3-Tribromopropane is commercially available from various chemical suppliers for research and industrial applications. Typical commercial products offer the compound with assay purity of 95.0% or higher, as determined by capillary gas chromatography . The availability of high-purity material facilitates its application in sensitive research contexts and ensures consistency in industrial processes.

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